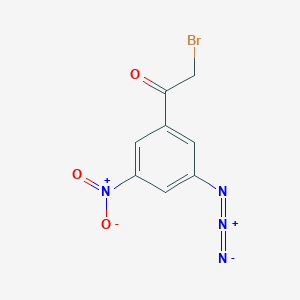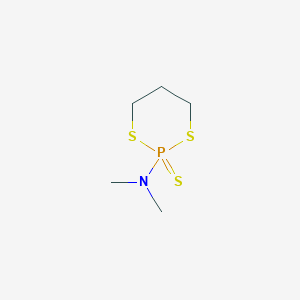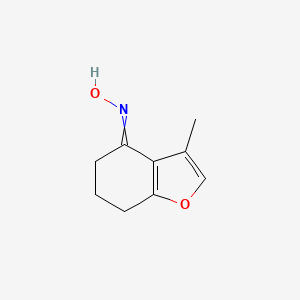![molecular formula C16H17N3O8 B14584691 2'-O-[(2-Nitrophenyl)methyl]uridine CAS No. 61081-73-0](/img/structure/B14584691.png)
2'-O-[(2-Nitrophenyl)methyl]uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-[(2-Nitrophenyl)methyl]uridine is a modified nucleoside that has garnered interest in the field of RNA research. This compound is characterized by the presence of a 2-nitrophenylmethyl group attached to the 2’-hydroxyl group of uridine. Such modifications are often employed to study RNA structure, function, and interactions, as well as to develop therapeutic RNA molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-[(2-Nitrophenyl)methyl]uridine typically involves the protection of the uridine molecule followed by the introduction of the 2-nitrophenylmethyl group. The process begins with the protection of the 5’- and 3’-hydroxyl groups of uridine using suitable protecting groups such as dimethoxytrityl (DMT) or tert-butyldimethylsilyl (TBDMS). The 2’-hydroxyl group is then selectively deprotected and reacted with 2-nitrobenzyl chloride in the presence of a base like triethylamine to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 2’-O-[(2-Nitrophenyl)methyl]uridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as column chromatography or recrystallization to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-[(2-Nitrophenyl)methyl]uridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Conversion of the nitrophenyl group to a nitroso or nitro group.
Reduction: Formation of 2’-O-[(2-Aminophenyl)methyl]uridine.
Substitution: Introduction of various functional groups at the 2’-position.
Wissenschaftliche Forschungsanwendungen
2’-O-[(2-Nitrophenyl)methyl]uridine has several applications in scientific research:
Chemistry: Used as a probe to study RNA structure and dynamics.
Biology: Employed in the investigation of RNA-protein interactions and RNA folding.
Medicine: Potential use in the development of therapeutic RNA molecules, including antisense oligonucleotides and small interfering RNAs (siRNAs).
Industry: Utilized in the synthesis of modified RNA for various biotechnological applications.
Wirkmechanismus
The mechanism by which 2’-O-[(2-Nitrophenyl)methyl]uridine exerts its effects involves the modification of RNA structure and function. The 2-nitrophenylmethyl group can influence the stability and conformation of RNA molecules, thereby affecting their interactions with proteins and other nucleic acids. This modification can also alter the chemical reactivity of the RNA, making it a valuable tool for studying RNA-mediated processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-O-Methyluridine: A similar compound where the 2’-hydroxyl group is methylated instead of being modified with a nitrophenylmethyl group.
2’-Fluoro-2’-deoxyuridine: Another modified nucleoside with a fluorine atom at the 2’-position.
Uniqueness
2’-O-[(2-Nitrophenyl)methyl]uridine is unique due to the presence of the 2-nitrophenylmethyl group, which provides distinct chemical and biological properties. This modification allows for specific interactions and reactions that are not possible with other similar compounds, making it a valuable tool in RNA research and therapeutic development .
Eigenschaften
CAS-Nummer |
61081-73-0 |
|---|---|
Molekularformel |
C16H17N3O8 |
Molekulargewicht |
379.32 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2-nitrophenyl)methoxy]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17N3O8/c20-7-11-13(22)14(15(27-11)18-6-5-12(21)17-16(18)23)26-8-9-3-1-2-4-10(9)19(24)25/h1-6,11,13-15,20,22H,7-8H2,(H,17,21,23)/t11-,13-,14-,15-/m1/s1 |
InChI-Schlüssel |
KXMBXQOWPZOFQL-NMFUWQPSSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=O)NC3=O)CO)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2C(C(OC2N3C=CC(=O)NC3=O)CO)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)

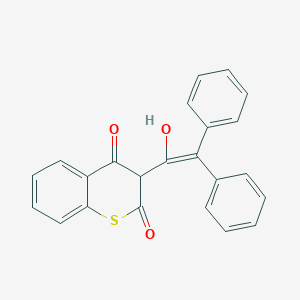

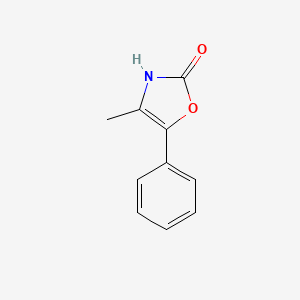
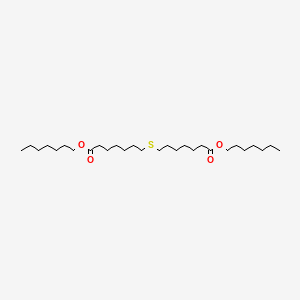
![Trimethyl[4-(triphenylstannyl)butyl]stannane](/img/structure/B14584645.png)
![4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride](/img/structure/B14584650.png)

